4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide
Description
4-FLUORO-N-[1-(2-FURYLMETHYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZAMIDE is a complex organic compound that features a trifluoromethyl group, a furan ring, and an indole derivative.
Properties
Molecular Formula |
C23H20F4N2O4 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide |
InChI |
InChI=1S/C23H20F4N2O4/c1-21(2)10-16-18(17(30)11-21)22(23(25,26)27,20(32)29(16)12-15-4-3-9-33-15)28-19(31)13-5-7-14(24)8-6-13/h3-9H,10-12H2,1-2H3,(H,28,31) |
InChI Key |
PGCZSDPUTAVUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-FLUORO-N-[1-(2-FURYLMETHYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZAMIDE typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and coupling with the furan ring. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and trifluoromethyl sites. Common reagents include sodium hydride, lithium aluminum hydride, and various acids and bases.
Scientific Research Applications
4-FLUORO-N-[1-(2-FURYLMETHYL)-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the indole and furan rings contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
4-Fluoro-N-(2-furylmethyl)benzamide: Shares the furan and fluorine components but lacks the indole and trifluoromethyl groups.
4-Fluoro-N-(2-furylmethyl)-N-(4-methylbenzyl)benzamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
